molecular formula C8H18Br2Sn B1583654 Dibutyltin dibromide CAS No. 996-08-7

Dibutyltin dibromide

Cat. No.: B1583654
CAS No.: 996-08-7
M. Wt: 392.75 g/mol
InChI Key: QSHZUFRQHSINTB-UHFFFAOYSA-L
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Description

Dibutyltin dibromide is an organotin compound with the chemical formula ([CH_3(CH_2)_3]_2SnBr_2). It is a colorless to pale yellow liquid at room temperature and is known for its applications in organic synthesis and catalysis. The compound is part of the broader class of organotin compounds, which have diverse industrial and research applications.

Scientific Research Applications

Dibutyltin dibromide has several applications in scientific research, including:

Safety and Hazards

Dibutyltin dibromide is considered hazardous. It may cause an allergic skin reaction, serious eye damage, respiratory irritation, and is suspected of causing genetic defects . It may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure .

Mechanism of Action

Mode of Action

It has been reported that Dibutyltin dibromide can efficiently catalyze the addition of trimethylsilyl cyanide to aldehydes and aldimines . This suggests that this compound may interact with these targets, leading to changes in their chemical structure.

Biochemical Pathways

It is known that this compound can catalyze certain chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyltin dibromide can be synthesized through several methods, including:

Industrial Production Methods: On an industrial scale, this compound is typically produced by the direct reaction of butyl bromide with tin powder. The reaction is carried out in a solvent such as toluene, with a trace amount of water to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: Dibutyltin dibromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dibutyltin dibromide is unique due to its specific reactivity with bromide ions, which can influence its catalytic properties and reactivity in organic synthesis. Its ability to catalyze specific reactions, such as the trimethylsilylcyanation of aldehydes and imines, sets it apart from other organotin compounds .

Properties

IUPAC Name

dibromo(dibutyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2BrH.Sn/c2*1-3-4-2;;;/h2*1,3-4H2,2H3;2*1H;/q;;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHZUFRQHSINTB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Br2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90244153
Record name Stannane, dibromodibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

996-08-7
Record name Dibutyltin dibromide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=996-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stannane, dibromodibutyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000996087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stannane, dibromodibutyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90244153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dibromodibutylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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